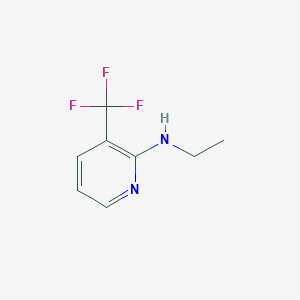

N-methyl-3-(trifluoromethyl)pyridin-2-amine

Vue d'ensemble

Description

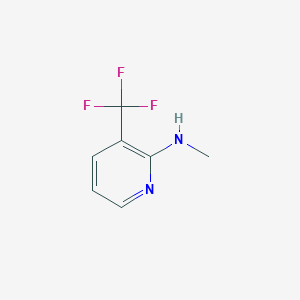

“N-methyl-3-(trifluoromethyl)pyridin-2-amine” is a chemical compound with the CAS Number: 1036584-14-1 . It has a molecular weight of 176.14 and its IUPAC name is N-methyl-3-(trifluoromethyl)-2-pyridinamine . The compound is typically stored at ambient temperature .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “N-methyl-3-(trifluoromethyl)pyridin-2-amine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis

The InChI code for “N-methyl-3-(trifluoromethyl)pyridin-2-amine” is 1S/C7H7F3N2/c1-11-6-5(7(8,9)10)3-2-4-12-6/h2-4H,1H3,(H,11,12) . This indicates the molecular structure of the compound, which includes a pyridine ring with a trifluoromethyl group and a methylamine group attached .Physical And Chemical Properties Analysis

“N-methyl-3-(trifluoromethyl)pyridin-2-amine” is a liquid-oil at room temperature . The compound is typically stored and shipped at ambient temperature .Applications De Recherche Scientifique

Agrochemicals and Crop Protection

TFMP derivatives play a crucial role in protecting crops from pests. One notable compound is fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market. Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds are effective in safeguarding crops and improving agricultural productivity .

Pharmaceuticals and Drug Development

Several TFMP derivatives find applications in the pharmaceutical industry. Their unique combination of physicochemical properties (due to the fluorine atom) and the pyridine moiety contributes to their biological activities. Currently, five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are undergoing clinical trials. These compounds hold promise for future drug discovery .

Hepatitis C Treatment

2-Amino-3-chloro-5-trifluoromethylpyridine serves as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules. These hybrids act as inhibitors of NS5B, a key enzyme involved in Hepatitis C virus replication. This research area aims to develop effective antiviral therapies .

Functional Materials and Catalysts

The N-CF3 motif in heterocycles has gained attention. Researchers explore its applications in synthesizing various functional materials. For instance:

- Aziridines : TFMP derivatives participate in the synthesis of aziridines, which have applications in organic synthesis and as intermediates for pharmaceuticals and agrochemicals .

- Triziridines and Diaziridines : These compounds exhibit interesting reactivity and may find use in materials science and catalysis .

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

TFMP-containing compounds have been investigated as CGRP receptor antagonists. These molecules could potentially play a role in managing pain associated with meningeal blood vessels and dura .

Chelating Units and Coordination Chemistry

N,N-bis(5-(trifluoromethyl)pyridin-2-yl)-1,10-phenanthrolin-5-amine is an example of a chelating unit. Researchers explore its coordination chemistry and applications in metal complexes and catalysis .

Safety and Hazards

Orientations Futures

The future directions for “N-methyl-3-(trifluoromethyl)pyridin-2-amine” and other trifluoromethylpyridines are promising. They are expected to find many novel applications in the future, particularly in the agrochemical, pharmaceutical, and functional materials fields . Several trifluoromethylpyridine (TFMP) derivatives are also used in the pharmaceutical and veterinary industries .

Relevant Papers The relevant papers for “N-methyl-3-(trifluoromethyl)pyridin-2-amine” include a review on the synthesis and application of trifluoromethylpyridines . This paper provides a brief overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets .

Mode of Action

It is known that the trifluoromethyl group in organic compounds can significantly affect their chemical reactivity and biological activity . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety may contribute to its interaction with its targets .

Biochemical Pathways

Similar compounds have been used in the synthesis of potential drug molecules for various diseases and disorders .

Pharmacokinetics

The presence of the trifluoromethyl group can influence the pharmacokinetic properties of a compound, including its bioavailability .

Result of Action

The compound’s unique structure suggests that it may have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-methyl-3-(trifluoromethyl)pyridin-2-amine. The compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other compounds .

Propriétés

IUPAC Name |

N-methyl-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c1-11-6-5(7(8,9)10)3-2-4-12-6/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRWGMCELOEAAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-3-(trifluoromethyl)pyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid](/img/structure/B3075846.png)